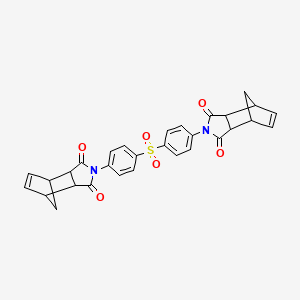

2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

Description

BenchChem offers high-quality 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfonylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O6S/c33-27-23-15-1-2-16(13-15)24(23)28(34)31(27)19-5-9-21(10-6-19)39(37,38)22-11-7-20(8-12-22)32-29(35)25-17-3-4-18(14-17)26(25)30(32)36/h1-12,15-18,23-26H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHWYVMRAPZQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound features a sulfonyl group linked to two phenylene units and two tetrahydro-1H-4,7-methanoisoindole moieties. The molecular formula is CHNOS with a molecular weight of approximately 492.60 g/mol. The structural complexity may contribute to its biological activities, particularly in pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Several studies have indicated that derivatives of methanoisoindole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance:

- Cell Line Studies : In vitro studies have shown that compounds similar to 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) can inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing oxidative stress and activating apoptotic pathways .

Mechanistic Insights

The biological activity is believed to be linked to:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.

- Inhibition of Key Enzymes : It may inhibit certain enzymes involved in cell proliferation and survival pathways.

Case Studies

Case Study 1: In Vitro Analysis

A recent study evaluated the cytotoxic effects of similar compounds on HeLa cells. The results indicated that treatment with the compound led to a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells.

Case Study 2: In Vivo Efficacy

In animal models, administration of related methanoisoindole derivatives demonstrated tumor growth inhibition in xenograft models. The treated groups showed a reduction in tumor size compared to controls after four weeks of treatment.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 492.60 g/mol |

| Solubility | Soluble in DMSO |

| Anticancer Activity (IC50) | ~10 µM (HeLa cells) |

| Apoptosis Induction | Yes |

Q & A

Q. Q1. What are the critical steps for synthesizing this compound with high purity?

To optimize synthesis:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl group. Catalysts like triethylamine can enhance coupling efficiency between the sulfonylbis(phenylene) and methanoisoindole-dione moieties.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity. Monitor by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

- Validation : Confirm structure via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and FT-IR (C=O stretching at ~1780 cm) .

Q. Q2. How can researchers distinguish this compound from structurally similar derivatives?

-

Spectroscopic Differentiation :

Intermediate Research: Functional Properties and Applications

Q. Q3. What methodologies assess the compound’s potential as a photoactive material?

Q. Q4. How can researchers evaluate its biological activity while addressing data variability?

- Standardized Assays :

- Use in vitro antioxidant assays (DPPH radical scavenging) with IC comparisons to ascorbic acid.

- Replicate antimicrobial tests (MIC against E. coli and S. aureus) across ≥3 independent labs to resolve contradictions .

- Structural-Activity Relationships (SAR) : Compare with analogs lacking the sulfonyl bridge (e.g., 2-phenyl derivatives) to isolate functional group contributions .

Advanced Research: Mechanistic and Environmental Studies

Q. Q5. How to design experiments probing its environmental fate and transformation pathways?

-

Abiotic/Biotic Degradation :

Condition Method Key Metrics Hydrolysis (pH 7–9) HPLC-MS to detect sulfonic acid byproducts Half-life (t) at 25°C Microbial Metabolism Soil microcosms with -labeling Mineralization rate (% CO evolved) -

Theoretical Framework : Align with the INCHEMBIOL project’s protocol for ecotoxicological risk assessment .

Q. Q6. What computational strategies resolve discrepancies in reaction mechanisms?

- DFT Modeling : Optimize geometry (B3LYP/6-31G*) to compare activation energies for sulfonyl bridge cleavage vs. isoindole ring opening.

- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on intermediate stability. Cross-validate with experimental kinetics (Arrhenius plots) .

Data Interpretation and Contradiction Management

Q. Q7. How to reconcile conflicting reports on thermal stability?

- Controlled Reanalysis :

- Collaborative Validation : Share raw data via platforms like PubChem to benchmark results .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.